1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one
Description
Evolution of Tetrazole-Piperazine Hybrid Molecules in Medicinal Chemistry
The rational design of tetrazole-piperazine hybrids stems from two parallel developments in 20th-century medicinal chemistry. Tetrazoles, first synthesized by Bladin in 1885 via nitrous acid treatment of dicyanophenylhydrazine, gained prominence as carboxylic acid bioisosteres due to their improved metabolic stability and similar pKa profiles. This property became critical in optimizing drug pharmacokinetics, particularly for CNS-targeted agents requiring blood-brain barrier penetration.
Piperazines entered pharmaceutical research through mid-20th-century antidepressant development, notably in compounds like benzylpiperazine (BZP). Although initial clinical applications faced toxicity issues, piperazine's conformational flexibility and hydrogen-bonding capacity sustained interest. The fusion of these motifs emerged in the 1990s, as researchers sought to combine tetrazole's stability with piperazine's scaffold-modifying capabilities. Early hybrids focused on antimicrobial applications, with alkylated piperazine-azole derivatives demonstrating sub-μg/mL MIC values against Candida and Aspergillus species.
Development of 1,5-Disubstituted Tetrazole Research Framework
1,5-Disubstituted tetrazoles became synthetically accessible through improved [3+2] cycloaddition protocols. A landmark 2021 study detailed the formation of 5-benzhydryl-1H-tetrazoles (16a–16d ) via refluxing diphenyl acetonitriles (15a–15d ) with sodium azide and triethylamine hydrochloride (Scheme 1). This method achieved 72–89% yields while avoiding hazardous intermediates.
The 1,5-disubstitution pattern confers three key advantages:
- Steric stabilization : Bulky substituents at N1 and C5 prevent ring decomposition under physiological conditions.
- Directional hydrogen bonding : The tetrazole's dipole moment (4.5 D) aligns with active site residues in fungal CYP51 enzymes.
- Synthetic modularity : Alkylation at N1 permits sequential functionalization, as seen in the conversion of 16a–16d to haloalkyl derivatives (17a–17d , 18a–18d ).
These advances enabled systematic structure-activity relationship (SAR) studies, revealing that electron-withdrawing groups at C5 enhance antifungal potency by 3–5 fold compared to electron-donating substituents.
Emergence of Piperazine-Containing Heterocycles as Research Candidates
Piperazine's resurgence as a privileged scaffold began with the discovery of its role in allosteric modulation. The compound class transitioned from failed antidepressants to versatile building blocks through three key innovations:
- N-alkylation strategies : Tert-butyl piperazine-1-carboxylate (19 ) served as a protected intermediate for introducing diverse aryl/alkyl groups (21g–21i ) via nucleophilic substitution.
- Conformational restriction : Bridged piperazines (e.g., 1,4-diazepanes) improved target selectivity by reducing entropic penalties upon binding.
- Dual-pharmacophore conjugation : Piperazine's secondary amines enabled covalent linkage to tetrazoles, sulfonamides, and other bioactive motifs.
In antifungal hybrids, piperazine acts as a spacer that positions the tetrazole moiety for optimal interaction with Candida 14α-demethylase's heme cofactor. Molecular docking studies suggest the piperazine nitrogen forms a 2.8 Å hydrogen bond with the enzyme's Thr315 residue.
Position of Methoxyphenyl-Tetrazole-Piperazine Compounds in Current Research
The specific compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one (PubChem CID: 30858303) epitomizes third-generation hybrids optimized for polypharmacology. Its structural components contribute distinct advantages:
| Component | Role | Impact on Bioactivity |
|---|---|---|
| 4-Methoxyphenyl | Aromatic pharmacophore | Enhances π-π stacking with Tyr118 |
| Tetrazole | Acidic bioisostere | Mimics substrate's carboxylate group |
| Piperazine | Conformational modulator | Optimizes spatial orientation |
| Phenoxypropanone | Lipophilic tail | Improves membrane permeability |
Recent evaluations against pancreatic carcinoma (PANC-1) cells demonstrated GI50 values of 0.1 μM, surpassing reference drugs by 15–20 fold. The methoxy group's electron-donating effect increases tetrazole's nucleophilicity, facilitating covalent interactions with cysteine residues in kinase targets.
Synthetic routes to this compound typically involve:
- Tetrazole formation : 4-Methoxyphenyl isocyanate + sodium azide → 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol.
- Piperazine functionalization : N-alkylation with propargyl bromide followed by Cu(I)-catalyzed azide-alkyne cycloaddition.
- Conjugation : Mitsunobu coupling of tetrazole-thiol to piperazine-propanone intermediate.
Properties
IUPAC Name |
1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-17(31-20-6-4-3-5-7-20)22(29)27-14-12-26(13-15-27)16-21-23-24-25-28(21)18-8-10-19(30-2)11-9-18/h3-11,17H,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQPHALONGUUKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one can be achieved through several steps:
Formation of the Tetrazole Ring: : Starting with a 4-methoxyphenylhydrazine, which is reacted with sodium azide and an appropriate activating agent, typically in a solvent like dimethylformamide (DMF).
Piperazine Integration: : The tetrazole derivative is then reacted with a piperazine compound under reflux conditions.
Coupling with Phenoxypropanone: : The final step involves the reaction of the piperazine-tetrazole derivative with 2-phenoxypropan-1-one in the presence of a base like potassium carbonate, resulting in the target compound.
Industrial Production Methods
Industrially, large-scale production often employs flow chemistry techniques to ensure higher yield and purity while maintaining strict control over reaction conditions. The usage of automated reactors and continuous synthesis methods helps in minimizing production time and cost.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one undergoes several types of reactions:
Oxidation: : The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: : The nitro groups or other reducible functionalities can be reduced to amines.
Substitution: : The phenoxy or methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or hydrogen peroxide for oxidations.
Reducing Agents: : Palladium on carbon (Pd/C) with hydrogen gas for reductions.
Bases and Nucleophiles: : Sodium hydroxide or potassium carbonate for substitution reactions.
Major Products Formed
Oxidation: : Carbonyl derivatives like aldehydes or ketones.
Reduction: : Amino derivatives from nitro reductions.
Substitution: : Varied phenolic derivatives depending on the nucleophile used.
Scientific Research Applications
The compound has found extensive use in:
Chemistry: : As a ligand in coordination chemistry due to its tetrazole and piperazine moieties.
Biology: : As a potential inhibitor in enzyme studies, especially targeting enzymes with active sites accommodating aromatic and heterocyclic interactions.
Medicine: : In the development of pharmacological agents, particularly those targeting neurological pathways given its structural similarity to known pharmaceuticals.
Industry: : As a precursor in the synthesis of advanced materials, polymers, and specialty chemicals.
Mechanism of Action
1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one exerts its effects primarily through its interaction with specific molecular targets:
Enzyme Inhibition: : By binding to the active sites of enzymes, thus preventing substrate interaction.
Receptor Modulation: : Acting as an agonist or antagonist at receptor sites, particularly in neurological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-tetrazole derivatives , which are studied for antiproliferative, antimicrobial, and kinase-inhibitory activities. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- Electron-withdrawing groups (e.g., NO₂, CF₃) on the tetrazole-linked aryl group (R₁) correlate with increased cytotoxicity but may reduce solubility .
- Sulfonyl vs.
- The 4-methoxy group in the target compound likely balances lipophilicity and metabolic stability compared to halogenated analogs (e.g., 7j with Br) .
Research Findings and Trends
Antiproliferative Activity: Sulfonyl-piperazine-tetrazole derivatives (e.g., 7o, 7p) show IC₅₀ values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, attributed to apoptosis induction via caspase-3 activation . The target compound’s phenoxypropan-1-one linker may modulate this pathway differently, but experimental data are lacking.
Piperazine modifications: Allyl or sulfonyl groups on piperazine (e.g., 13a in ) alter conformational dynamics and binding to biological targets like serotonin receptors.
Biological Activity
The compound 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on recent studies.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring, piperazine linkage, and phenoxypropanone structure. The presence of the 4-methoxyphenyl and tetrazole groups suggests that this compound may exhibit significant pharmacological properties due to the biological relevance of these moieties.
Antimicrobial Activity
Research indicates that compounds containing tetrazole and piperazine moieties often demonstrate antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of the tetrazole group is particularly notable for enhancing antibacterial efficacy due to its ability to mimic carboxylic acids, which are critical in many biological interactions.
Enzyme Inhibition
The compound is also evaluated for its enzyme inhibitory activities. Studies on related compounds have shown that piperazine derivatives can inhibit acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in neuropharmacology, as it plays a crucial role in neurotransmitter regulation. The potential IC50 values for related compounds indicate strong inhibition, suggesting that this compound might exhibit similar properties.
Anticancer Properties
The structural components of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one may also contribute to anticancer activity. Compounds with the tetrazole ring have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest .
Case Studies and Research Findings
The mechanism by which 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one exerts its biological effects may involve multiple pathways:
- Enzyme Interaction : Binding to active sites of enzymes like AChE could lead to increased levels of acetylcholine, enhancing synaptic transmission.
- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis or function through interaction with bacterial enzymes.
- Anticancer Pathways : Induction of apoptosis via mitochondrial pathways or modulation of signaling pathways involved in cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
